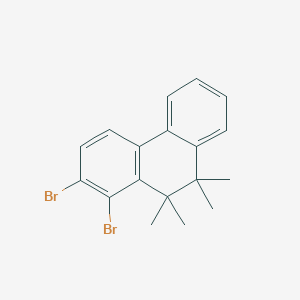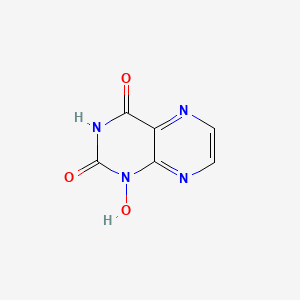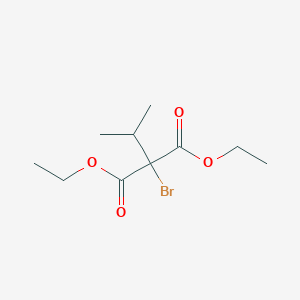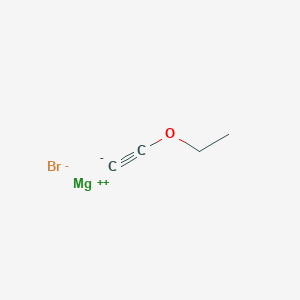
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene is an organic compound with a complex structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene typically involves the bromination of 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene. The reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene.
Oxidation: Carboxylic acids or other oxidized derivatives of the methyl groups.
科学的研究の応用
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene involves its interaction with molecular targets through its bromine atoms and methyl groups. The bromine atoms can participate in halogen bonding, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various molecular pathways and biological processes .
類似化合物との比較
Similar Compounds
9,10-Dihydrophenanthrene: Lacks the bromine atoms and methyl groups, making it less reactive in certain chemical reactions.
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene: Similar structure but with different bromination pattern.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains tert-butyl groups instead of methyl groups, leading to different chemical properties.
Uniqueness
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene is unique due to its specific bromination pattern and the presence of four methyl groups
特性
CAS番号 |
42720-04-7 |
|---|---|
分子式 |
C18H18Br2 |
分子量 |
394.1 g/mol |
IUPAC名 |
1,2-dibromo-9,9,10,10-tetramethylphenanthrene |
InChI |
InChI=1S/C18H18Br2/c1-17(2)13-8-6-5-7-11(13)12-9-10-14(19)16(20)15(12)18(17,3)4/h5-10H,1-4H3 |
InChIキー |
MIQCVKLGZBMZKX-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C(C1(C)C)C(=C(C=C3)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)


![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)

